molecular formula C18H17F3N2O2S B2560936 2-(propylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole CAS No. 886905-69-7

2-(propylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole

Cat. No. B2560936
CAS RN: 886905-69-7
M. Wt: 382.4
InChI Key: JUIRUCLZVWIGRW-UHFFFAOYSA-N
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Description

“2-(propylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole” is a complex organic compound. It contains a benzimidazole core, which is a bicyclic heteroarene with a fusion of benzene and imidazole rings . The molecule also contains a trifluoromethyl group attached to the benzyl position, and a propylsulfonyl group attached to the benzimidazole ring .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, benzimidazoles can generally be synthesized via the condensation of diamines or amino (thio)phenols with in situ generated CF3CN . The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .

Scientific Research Applications

Synthesis and Catalysis

  • Ionic Liquid-Catalyzed Synthesis : Ionic liquids, such as 1,3-disulfonic acid imidazolium salts, have been utilized as efficient catalysts for the synthesis of tetrasubstituted imidazoles and benzimidazole derivatives. These processes involve multi-component condensation reactions under solvent-free conditions, demonstrating the role of ionic liquids in promoting eco-friendly synthesis methods (Zolfigol et al., 2013; Basirat et al., 2020).

Pharmacological Applications

  • Antitumor Activity : Research on benzodiazepine derivatives, including those with sulfonyl groups, has shown potent preclinical antitumor activity. Compounds with specific structural features, such as hydrophobic side chains attached to the sulfonyl group, demonstrated curative efficacy in cancer models, indicating the potential of sulfonyl-containing benzimidazole derivatives in cancer therapy (Hunt et al., 2000).

Material Science Applications

  • Ionic Liquids in Lignin Depolymerization : Studies have also explored the role of ionic liquids, like benzyl-3-methylimidazolium salts, in the depolymerization of lignin, a major plant biomass component. This research highlights the application of imidazole derivatives in developing sustainable processes for biomass conversion and valorization (Yang et al., 2015).

Organic Synthesis

  • Metal-Free Catalytic Systems : Research involving sulfonic acid functionalized imidazolium salts has demonstrated their efficiency in catalyzing the synthesis of benzimidazoles under environmentally benign conditions. Such studies underscore the utility of imidazole derivatives in facilitating organic synthesis reactions (Khazaei et al., 2011).

properties

IUPAC Name

2-propylsulfonyl-1-[[4-(trifluoromethyl)phenyl]methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O2S/c1-2-11-26(24,25)17-22-15-5-3-4-6-16(15)23(17)12-13-7-9-14(10-8-13)18(19,20)21/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIRUCLZVWIGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(propylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole

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